molecular formula C12H13BrN2O3S B497827 1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole CAS No. 957502-80-6

1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole

Cat. No. B497827
CAS RN: 957502-80-6
M. Wt: 345.21g/mol
InChI Key: DBYJXLRHAIEKSO-UHFFFAOYSA-N
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Description

1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BAY 43-9006 or Sorafenib, and it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Vinyl Sulfones in Pyrazole Synthesis : Vinyl phenyl sulfone and related compounds have been utilized in the synthesis of 3,3-diphenyl-3H-pyrazoles, showcasing a method where vinyl sulfones act as chemical equivalents of acetylenes in reactions with diphenyldiazomethane. This approach leads to the formation of pyrazolines, which upon further reactions, yield variously substituted 3H-pyrazoles (Vasin et al., 2015).

  • Antimicrobial Activity of Pyrazole Derivatives : The creation of sulfonamide-based heterocycles from 3-methyl 1-phenyl-5-amino pyrazole demonstrates a pathway to potentially bioactive pyrazole derivatives. These compounds, upon undergoing various chemical transformations, have been tested for their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Electrochemical Studies on Pyrazoles : The electrochemical behavior of specific pyrazole derivatives has been characterized, offering insights into their reduction mechanisms and potential applications in electrochemical sensors or as intermediates in further chemical syntheses (Seth, Bannerjee, & Sharma, 1981).

Biological Evaluations and Potential Applications

  • Cyclooxygenase-2 Inhibitors : Research into 1,5-diarylpyrazole derivatives, including compounds with sulfonamide groups, has led to the identification of potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This work highlights the therapeutic potential of pyrazole derivatives in treating conditions such as arthritis (Penning et al., 1997).

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study synthesized pyrazoline benzensulfonamides evaluating their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, alongside their cytotoxicities. This research opens avenues for developing novel inhibitors with potential applications in treating glaucoma, epilepsy, and Alzheimer's disease (Ozgun et al., 2019).

properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-8-6-10(13)11(18-3)7-12(8)19(16,17)15-5-4-9(2)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYJXLRHAIEKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methyl-1H-pyrazole

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